4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran
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Overview
Description
4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a tetrahydropyran ring. The molecular formula of this compound is C12H15BrO2, and it has a molecular weight of 271.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran can be achieved through various synthetic routes. This method typically involves the use of functionalized cyclohexane-1,3-diones or 4-hydroxypyrones as active methylene compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound has a similar structure but lacks the methoxy group.
4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran: This compound has an additional ethoxy group attached to the tetrahydropyran ring.
Uniqueness
4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15BrO2 |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-(4-bromo-3-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H15BrO2/c1-14-12-8-10(2-3-11(12)13)9-4-6-15-7-5-9/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
FLRLWQRXVNFOKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCOCC2)Br |
Origin of Product |
United States |
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